![molecular formula C17H16Br2N2O3 B12003324 N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Preparation of 2-P-TOLYLOXY-ACETIC ACID: This can be achieved through the reaction of p-tolyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE: This intermediate can be prepared by bromination of 4-methoxybenzaldehyde using bromine in an appropriate solvent.
Formation of the Hydrazone: The final step involves the condensation of 2-P-TOLYLOXY-ACETIC ACID with 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE in the presence of hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrazine derivatives.
Substitution Products: Functionalized derivatives with various substituents replacing the bromine atoms.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic systems for organic transformations.
Material Science: Potential use in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of bromine atoms.
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Polymer Chemistry: Incorporation into polymeric materials to enhance their properties.
Mécanisme D'action
The mechanism of action of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes or inhibit essential enzymes. In catalytic applications, it may facilitate the formation of reactive intermediates that drive the desired chemical transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZALDEHYDE)
- 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZINE
Uniqueness
The presence of both bromine atoms and a methoxy group in 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C17H16Br2N2O3 |
|---|---|
Poids moléculaire |
456.1 g/mol |
Nom IUPAC |
N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-3-5-13(6-4-11)24-10-16(22)21-20-9-12-7-14(18)17(23-2)15(19)8-12/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
Clé InChI |
HCXHJNNIEHEPAI-AWQFTUOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)Br |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


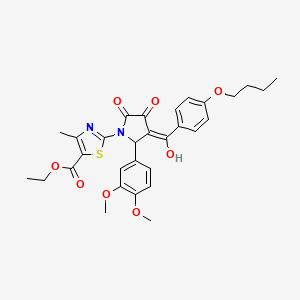
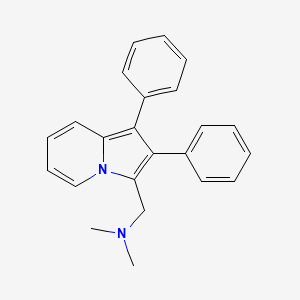
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)

![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)

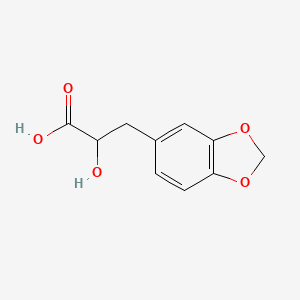

![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)
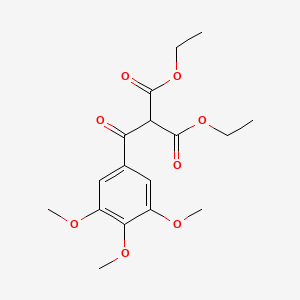
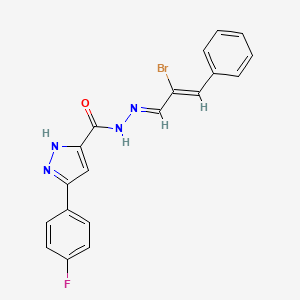
![6,12-Diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B12003327.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)
